4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate
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Overview
Description
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate typically involves the acylation of o-aminophenylcarbinols followed by heterocyclization in an acidic medium. The process begins with the formation of amido alcohols, which are then converted into benzoxazinium salts through heating with an excess of acylating agents . The reaction conditions often include the use of acid anhydrides or chlorides at low temperatures, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted benzoxazines, dihydro derivatives, and various functionalized benzoxazinium salts .
Scientific Research Applications
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate involves its interaction with bacterial cell walls, leading to the inhibition of cell growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A related compound with similar antimicrobial properties.
2-Phenyl-4H-3,1-benzoxazin-4-one:
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used in the preparation of various heterocyclic compounds.
Uniqueness
Its unique structure allows for a wide range of chemical modifications and applications in different fields, making it a versatile compound in scientific research and industry .
Properties
CAS No. |
56429-70-0 |
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Molecular Formula |
C15H12ClNO6 |
Molecular Weight |
337.71 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1,3-benzoxazin-3-ium-4-one;perchlorate |
InChI |
InChI=1S/C15H12NO2.ClHO4/c1-11-16(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)18-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KPQIVIGRVWNPBI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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